2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole
Overview
Description
2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole is a useful research compound. Its molecular formula is C7H8ClNOS and its molecular weight is 189.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-(chloromethyl)-4h,6h,7h-pyrano[4,3-d][1,3]thiazole, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazoles, in general, are known for their significant pi-electron delocalization and some degree of aromaticity . This allows them to interact with various biological targets through electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways might be influenced, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may induce a range of effects at the molecular and cellular levels, depending on the specific targets and pathways it interacts with .
Biochemical Analysis
Biochemical Properties
2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of covalent bonds or coordination complexes, which can modulate the activity of these enzymes. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Furthermore, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression. This binding often involves the formation of hydrogen bonds and van der Waals interactions. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For instance, it has been shown to inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound. In in vitro studies, this compound has been shown to be relatively stable under physiological conditions, but its stability can be affected by factors such as pH and temperature . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant biological effects occurring only above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, the compound can influence the glycolytic pathway by inhibiting key glycolytic enzymes, leading to reduced glucose metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, the compound can bind to various intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This targeting is often mediated by specific targeting signals or post-translational modifications . For instance, the compound can accumulate in the mitochondria, where it can exert its effects on mitochondrial function and energy production .
Properties
IUPAC Name |
2-(chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c8-3-7-9-5-1-2-10-4-6(5)11-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIGCJDBKCCTSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.